N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide

Catalog No.
S6605483
CAS No.
415679-06-0
M.F
C11H15BrFNO2S
M. Wt
324.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonam...

CAS Number

415679-06-0

Product Name

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide

IUPAC Name

4-(bromomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide

Molecular Formula

C11H15BrFNO2S

Molecular Weight

324.21 g/mol

InChI

InChI=1S/C11H15BrFNO2S/c1-11(2,3)14-17(15,16)10-5-4-8(7-12)6-9(10)13/h4-6,14H,7H2,1-3H3

InChI Key

RXOZNZCIVKKXFI-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CBr)F

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CBr)F

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a tert-butyl group, a bromomethyl group, and a fluorobenzene moiety. The presence of the sulfonamide functional group contributes to its potential biological activity and applications in medicinal chemistry. This compound can be represented by the following molecular formula: C₁₃H₁₄BrFNO₂S.

  • There is no information available regarding the mechanism of action of this specific compound.
  • Due to the absence of specific research, potential hazards associated with this compound are unknown.
  • However, similar compounds like sulfonyl fluorides can be corrosive, irritating, and potentially toxic [].

Future Research Directions

  • Research could investigate the synthesis and characterization of this compound.
  • Studies could explore its potential reactivity and applications in organic chemistry.
  • Safety assessments would be crucial for any future development or use.
Typical of sulfonamides and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Sandmeyer Reaction: This compound may also be involved in Sandmeyer-type reactions, where the bromine atom can be replaced with other functional groups under specific conditions .
  • Coupling Reactions: The fluorine atom may participate in coupling reactions, which are useful for synthesizing more complex molecules.

Sulfonamides are known for their antibacterial properties, and N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide is no exception. Studies suggest that compounds with similar structures exhibit significant activity against various bacterial strains. The presence of the fluorine atom may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its effectiveness as an antimicrobial agent.

The synthesis of N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide can be achieved through several methods:

  • Bromination: Starting from 2-fluorobenzenesulfonamide, bromination at the para position using bromine or a brominating agent can yield the desired product.
  • Alkylation: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
  • Coupling Reactions: More complex synthetic routes may involve coupling reactions where the sulfonamide is formed through the reaction of an amine with a sulfonyl chloride derivative.

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide has potential applications in:

  • Pharmaceuticals: Its antibacterial properties make it a candidate for drug development aimed at treating bacterial infections.
  • Chemical Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular processes.
  • Material Science: Due to its unique chemical structure, it might find utility in developing new materials with specific properties.

Interaction studies involving N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds similar to this sulfonamide exhibit competitive inhibition against certain bacterial enzymes, which could be critical for developing new antibiotics.

Several compounds share structural similarities with N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-BromobenzenesulfonamideBromine at para positionLacks tert-butyl and fluorine substituents
2-FluorobenzenesulfonamideFluorine at ortho positionDoes not have bromomethyl or tert-butyl groups
N-Methyl-4-bromomethylbenzenesulfonamideMethyl instead of tert-butylVariation in alkyl substituent affects lipophilicity

These compounds highlight the uniqueness of N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide due to its specific combination of functional groups that may enhance its biological activity and utility in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

322.99909 g/mol

Monoisotopic Mass

322.99909 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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